(2,4-Dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2,4-Dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a compound with the molecular formula C16H16O4 . It is a derivative of benzothiazole, a class of compounds that have been found to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The compound also contains methoxy groups and a piperazine ring .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Researchers Patel, Agravat, and Shaikh (2011) synthesized various amide derivatives, including compounds related to (2,4-Dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone. These compounds showed variable and modest antimicrobial activity against bacteria and fungi. This demonstrates the potential use of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anti-Tumor Properties
- Hayakawa et al. (2004) designed and synthesized derivatives including a similar structure to this compound. These compounds showed selective cytotoxicity against tumorigenic cell lines, indicating potential as anti-cancer agents (Hayakawa et al., 2004).
Anti-Mycobacterial Activity
- Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold as new anti-mycobacterial chemotypes. Their study showed that several compounds demonstrated significant anti-tubercular activity, with low cytotoxicity, suggesting potential applications in tuberculosis treatment (Pancholia et al., 2016).
Anticancer and Antituberculosis Studies
- Mallikarjuna, Padmashali, and Sandeep (2014) conducted anticancer and antituberculosis studies on derivatives similar to this compound, revealing significant activity in both fields. This highlights the potential of these compounds in treating both cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Anti-Inflammatory and Antimicrobial Agent
- Hatnapure et al. (2012) synthesized derivatives of 6-methoxy-2-(piperazin-1-yl)-4H-chromen-4-one and 5,7-dimethoxy-2-(piperazin-1-ylmethyl)-4H-chromen-4-one, which showed promising anti-inflammatory and antimicrobial activities. This suggests the relevance of such compounds in developing treatments for inflammation and infections (Hatnapure et al., 2012).
Future Directions
Benzothiazole derivatives, including this compound, are an active area of research due to their wide range of biological activities . Future research may focus on further exploring the biological activities of these compounds, developing more efficient synthesis methods, and investigating their potential applications in various fields, such as medicine and pharmacology .
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can inhibit the activity of certain enzymes, modulate the function of receptors, or interfere with the synthesis of essential biomolecules .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-26-14-4-6-16(18(12-14)28-3)20(25)23-8-10-24(11-9-23)21-22-17-7-5-15(27-2)13-19(17)29-21/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNCUCOGQSQJHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.